N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a useful research compound. Its molecular formula is C24H21N3O2S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O2S with a molecular weight of approximately 395.52 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a pyridine ring, and a cinnamide group.
Research indicates that this compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. It has demonstrated:
- Potency : Exhibits an EC50 value of approximately 1.3 µM at the human M4 receptor.
- Efficacy : Shows a significant leftward shift in the agonist concentration-response curve (14.6-fold), indicating enhanced receptor activation in the presence of an agonist .
Anticancer Activity
In preliminary studies, compounds related to this structure have shown promising anticancer properties. For instance, modifications to the benzothiazole core have led to enhanced antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges . The proposed mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Benzothiazole core with pyridine and cinnamide | Positive allosteric modulator of M4 receptor |
ML293 | Similar benzothiazole core | Positive allosteric modulator of muscarinic receptors |
4-Methoxybenzothiazole | Benzothiazole without furan or pyridine | Limited receptor activity |
This table highlights how specific modifications influence the biological profile of compounds within this class.
Case Studies and Research Findings
- Positive Allosteric Modulation : A study demonstrated that ML293, closely related to the target compound, exhibited selective modulation of the M4 receptor with favorable pharmacokinetics in vivo, suggesting that similar compounds could have therapeutic applications in neurological disorders .
- Anticancer Potential : Another research effort focused on structurally similar thiazole derivatives revealed significant anticancer activity through mechanisms involving cell cycle disruption and apoptosis induction in cancer cell lines .
- Inflammation and Pain Management : Compounds derived from this structure have also been explored for their anti-inflammatory properties, with some derivatives showing efficacy in preclinical models.
Eigenschaften
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-17-10-12-20(29-2)22-23(17)30-24(26-22)27(16-19-9-6-14-25-15-19)21(28)13-11-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMIDKBVKKGCGV-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.